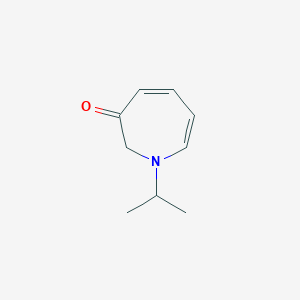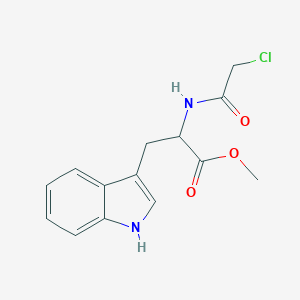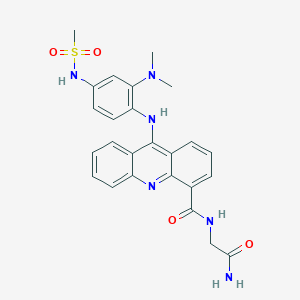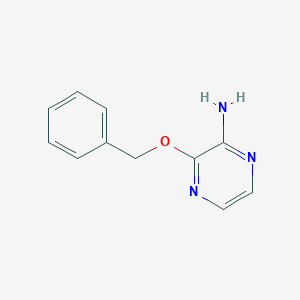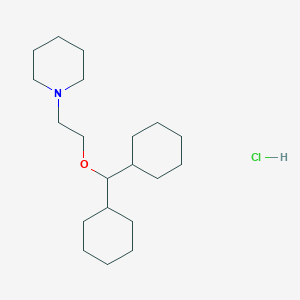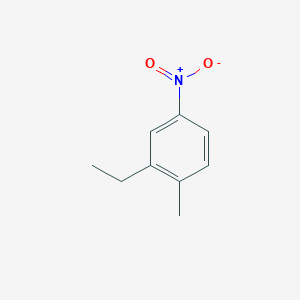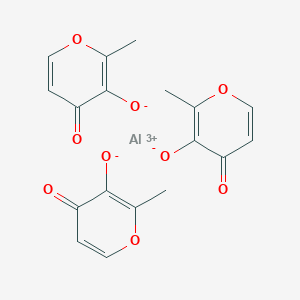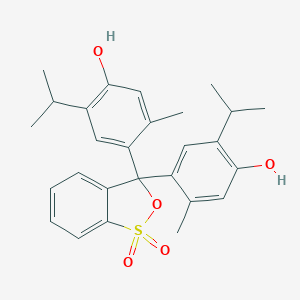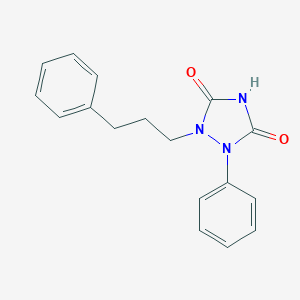
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-, also known as BCN, is a chemical compound that has been extensively studied in scientific research due to its unique properties. BCN is a heterocyclic compound that contains a nitrogen atom in its ring structure. It is a versatile compound that has been used in a variety of scientific applications, including as a labeling reagent, a cross-linking agent, and a reactive intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- is not well understood, but it is believed to involve the formation of covalent bonds with target molecules. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- contains a highly reactive imidoester group that can react with nucleophiles such as amino groups and sulfhydryl groups. The resulting covalent bond is stable and irreversible, allowing for the labeling or cross-linking of target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- are not well studied, as it is primarily used as a research tool rather than a therapeutic agent. However, Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has been shown to be non-toxic to cells at concentrations used in labeling and cross-linking experiments. It is also stable in a variety of biological conditions, making it a useful tool for studying biomolecules in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- in lab experiments include its versatility, stability, and ease of use. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- can be easily synthesized and purified, and it can be used to label or cross-link a wide variety of biomolecules. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- is also stable in a variety of biological conditions, allowing for its use in vivo. However, the limitations of using Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- include its reactivity, which can lead to non-specific labeling or cross-linking, and its potential toxicity at high concentrations.
Future Directions
There are many future directions for the use of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- in scientific research. One area of interest is the development of new labeling and cross-linking strategies using Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-, such as the introduction of new reactive groups onto the Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- scaffold. Another area of interest is the application of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- in the study of protein-protein interactions and protein-DNA interactions, as well as its use in the synthesis of complex organic molecules. Overall, Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- is a versatile and useful compound that has many potential applications in scientific research.
Synthesis Methods
The synthesis of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- involves the reaction of 3-phenylpropylamine with phenylacetonitrile in the presence of a catalyst such as sodium methoxide or sodium hydride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-. The yield of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Scientific Research Applications
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has been widely used in scientific research as a labeling reagent for proteins, nucleic acids, and other biomolecules. It can be used to introduce a fluorescent or biotinylated tag onto a target molecule, allowing for its detection and purification. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has also been used as a cross-linking agent to study protein-protein interactions and protein-DNA interactions. In addition, Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has been used as a reactive intermediate in organic synthesis, allowing for the synthesis of complex molecules.
properties
CAS RN |
108014-42-2 |
|---|---|
Product Name |
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- |
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-phenyl-2-(3-phenylpropyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-18-17(22)20(15-11-5-2-6-12-15)19(16)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,18,21,22) |
InChI Key |
ATELVPFSVIWZSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN2C(=O)NC(=O)N2C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)NC(=O)N2C3=CC=CC=C3 |
Other CAS RN |
108014-42-2 |
synonyms |
1-Phenyl-3-(3-phenylpropyl)bicarbamimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




